molecular formula C24H22N2O6S B11819269 3-amino-2-(benzenesulfonamido)-4-(9H-fluoren-9-ylmethoxy)-4-oxobutanoic acid

3-amino-2-(benzenesulfonamido)-4-(9H-fluoren-9-ylmethoxy)-4-oxobutanoic acid

Cat. No.: B11819269
M. Wt: 466.5 g/mol
InChI Key: FXWOQQQYLOSKQM-UHFFFAOYSA-N
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Description

3-amino-2-(benzenesulfonamido)-4-(9H-fluoren-9-ylmethoxy)-4-oxobutanoic acid is a complex organic compound with a unique structure that combines several functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-2-(benzenesulfonamido)-4-(9H-fluoren-9-ylmethoxy)-4-oxobutanoic acid typically involves multiple steps, starting from simpler organic molecules. One common synthetic route includes the following steps:

    Formation of the benzenesulfonamido group: This step involves the reaction of an amine with benzenesulfonyl chloride under basic conditions to form the benzenesulfonamido group.

    Introduction of the fluoren-9-ylmethoxy group: This step involves the protection of the amino group using the fluoren-9-ylmethoxycarbonyl (Fmoc) group. This is typically achieved by reacting the amino compound with Fmoc chloride in the presence of a base.

    Formation of the oxobutanoic acid moiety:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, and the processes are often automated to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-amino-2-(benzenesulfonamido)-4-(9H-fluoren-9-ylmethoxy)-4-oxobutanoic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states of the functional groups present.

    Reduction: The compound can be reduced to form different reduction states of the functional groups present.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction may lead to the formation of alcohols.

Scientific Research Applications

3-amino-2-(benzenesulfonamido)-4-(9H-fluoren-9-ylmethoxy)-4-oxobutanoic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It is used in the study of enzyme-substrate interactions and protein-ligand binding.

    Medicine: It is investigated for its potential therapeutic properties, including its ability to inhibit certain enzymes.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-amino-2-(benzenesulfonamido)-4-(9H-fluoren-9-ylmethoxy)-4-oxobutanoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, which can affect various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3-amino-2-(benzenesulfonamido)-4-(9H-fluoren-9-ylmethoxy)-4-oxopentanoic acid: Similar structure but with an additional carbon in the oxoalkanoic acid moiety.

    3-amino-2-(benzenesulfonamido)-4-(9H-fluoren-9-ylmethoxy)-4-oxobutanoic acid methyl ester: Similar structure but with a methyl ester group instead of a carboxylic acid group.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions and interact with various molecular targets. This makes it a versatile compound for scientific research and industrial applications.

Properties

Molecular Formula

C24H22N2O6S

Molecular Weight

466.5 g/mol

IUPAC Name

3-amino-2-(benzenesulfonamido)-4-(9H-fluoren-9-ylmethoxy)-4-oxobutanoic acid

InChI

InChI=1S/C24H22N2O6S/c25-21(22(23(27)28)26-33(30,31)15-8-2-1-3-9-15)24(29)32-14-20-18-12-6-4-10-16(18)17-11-5-7-13-19(17)20/h1-13,20-22,26H,14,25H2,(H,27,28)

InChI Key

FXWOQQQYLOSKQM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)NC(C(C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)N)C(=O)O

Origin of Product

United States

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